Jujuboside B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

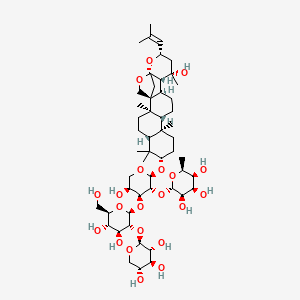

Molecular Formula |

C52H84O21 |

|---|---|

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-,48-,49+,50-,51-,52-/m0/s1 |

InChI Key |

OAVAUZCEOWCYCC-VPVNSZNYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological effects of Jujuboside B1 on the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside B1 (JuB1), a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its diverse pharmacological activities within the central nervous system (CNS). Traditionally used in Chinese medicine for insomnia and anxiety, modern research is progressively elucidating the molecular mechanisms underpinning its sedative-hypnotic, neuroprotective, and anxiolytic effects. This technical guide provides a comprehensive overview of the current understanding of JuB1's interactions with key neuronal signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Effects on the Central Nervous System

This compound exerts a range of effects on the CNS, primarily centered around sedation, neuroprotection against oxidative stress-induced apoptosis, and anxiolysis. These effects are mediated through complex interactions with various neurotransmitter systems and intracellular signaling cascades.

Sedative-Hypnotic Effects

The sedative and hypnotic properties of this compound are among its most well-documented effects.[1] While often studied in conjunction with its structural analog, Jujuboside A, studies suggest that JuB1 contributes significantly to the sleep-promoting actions of Ziziphus jujuba seed extracts.[2] The primary mechanism appears to be the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the CNS.[3] Jujubosides have been shown to interact with GABA-A receptors, although the precise nature of this interaction (direct agonism, allosteric modulation, or regulation of receptor subunit expression) is still under investigation.[3][4] Additionally, studies on the combined effects of Jujubosides A and B have indicated an influence on key neurotransmitters involved in sleep regulation, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).

Neuroprotective Effects

This compound has demonstrated significant neuroprotective capabilities, particularly in models of oxidative stress-induced neuronal injury, which is a key pathological feature of neurodegenerative conditions like Parkinson's disease. In cellular models using neuroblastoma cell lines (SH-SY5Y and SK-N-SH) exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), this compound has been shown to rescue cell viability, reduce the production of reactive oxygen species (ROS), and inhibit apoptosis. A central mechanism underlying these protective effects is the modulation of the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. This compound has been observed to reverse the 6-OHDA-induced downregulation of phosphorylated PI3K and Akt. Furthermore, it modulates the expression of apoptosis-related proteins, including the Bax/Bcl-2 ratio and the activation of caspases.

Anxiolytic Effects

The traditional use of Ziziphus jujuba for anxiety is supported by modern pharmacological studies. While much of the research has focused on the whole extract or other constituents, the modulation of both the GABAergic and serotonergic systems by jujubosides suggests a role for this compound in anxiolysis. The serotonergic system, particularly the 5-HT1A receptor, is a key target for anxiolytic drugs. Network pharmacology studies have identified 5-HT receptors as potential targets for the anxiolytic effects of jujube seed components, including jujubosides. Animal models of anxiety, such as the elevated plus-maze, have been used to demonstrate the anxiolytic effects of Ziziphus jujuba extracts at lower doses.

Quantitative Data on the CNS Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various CNS-related parameters.

| Cell Line | Treatment | Concentration of JuB1 (µM) | Outcome | Result (% of Control or as stated) |

| SH-SY5Y | 6-OHDA (25 µM) + JuB1 | 16 | Cell Viability | 57.83 ± 3.82% |

| SH-SY5Y | 6-OHDA (25 µM) + JuB1 | 32 | Cell Viability | 74.17 ± 3.92% |

| SH-SY5Y | 6-OHDA (25 µM) + JuB1 | 64 | Cell Viability | 77.00 ± 5.48% |

| SK-N-SH | 6-OHDA (25 µM) + JuB1 | 16 | Cell Viability | 59.50 ± 3.45% |

| SK-N-SH | 6-OHDA (25 µM) + JuB1 | 32 | Cell Viability | 75.17 ± 6.40% |

| SK-N-SH | 6-OHDA (25 µM) + JuB1 | 64 | Cell Viability | 76.50 ± 5.17% |

| SH-SY5Y | 6-OHDA (50 µM) + JuB1 | 16 | Apoptotic Cells | 65.20 ± 4.22% |

| SH-SY5Y | 6-OHDA (50 µM) + JuB1 | 32 | Apoptotic Cells | 60.92 ± 5.86% |

| SH-SY5Y | 6-OHDA (50 µM) + JuB1 | 64 | Apoptotic Cells | 50.17 ± 7.09% |

| SK-N-SH | 6-OHDA (50 µM) + JuB1 | 16 | Apoptotic Cells | 66.13 ± 7.97% |

| SK-N-SH | 6-OHDA (50 µM) + JuB1 | 32 | Apoptotic Cells | 63.58 ± 7.07% |

| SK-N-SH | 6-OHDA (50 µM) + JuB1 | 64 | Apoptotic Cells | 56.93 ± 4.81% |

| Animal Model | Treatment | Dose of JuB1 (mg/kg/d) | Neurotransmitter | Result (vs. Control) |

| KM Mice | JuA+B (3:7 ratio) | 3 (JuB1) + 7 (JuA) | 5-HT (serum) | Significant increase (p<0.05) |

| KM Mice | JuA+B (6:14 ratio) | 6 (JuB1) + 14 (JuA) | DA (serum) | Significant increase (p<0.05) |

| KM Mice | JuA+B (9:21 ratio) | 9 (JuB1) + 21 (JuA) | NE (serum) | Significant increase (p<0.05) |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the neuroprotective effects of this compound on SH-SY5Y and SK-N-SH cells.

-

Cell Culture:

-

Culture SH-SY5Y or SK-N-SH cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 16, 32, 64 µM) for 2 hours.

-

Introduce the neurotoxin (e.g., 25 µM 6-OHDA) and co-incubate for 24 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is based on the methodology used to assess the anti-apoptotic effects of this compound.

-

Cell Culture and Treatment:

-

Culture and treat cells as described in the cell viability assay protocol in 6-well plates.

-

-

Cell Harvesting:

-

After the 24-hour incubation period, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

-

Wash the collected cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Western Blot Analysis of PI3K/Akt Pathway

This protocol outlines the general steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-Akt (Ser473), and total Akt overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is a standard method for assessing anxiety-like behavior in rodents and can be adapted to evaluate the effects of this compound.

-

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

-

Animals and Acclimatization:

-

Use adult male mice or rats.

-

Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound orally or via intraperitoneal injection at various doses (e.g., 10, 20, 30 mg/kg) 30-60 minutes before the test. Include a vehicle control group.

-

-

Test Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze freely for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

Signaling Pathways and Mechanisms of Action

PI3K/Akt Signaling Pathway in Neuroprotection

This compound's neuroprotective effects are significantly mediated through the activation of the PI3K/Akt signaling pathway. In the context of 6-OHDA-induced neurotoxicity, this compound promotes the phosphorylation of PI3K and Akt, which in turn leads to the inhibition of downstream apoptotic effectors.

Modulation of GABAergic and Serotonergic Systems

This compound's sedative and anxiolytic effects are linked to its influence on the GABAergic and serotonergic systems. While direct binding to GABA-A and serotonin receptors is still being investigated, evidence suggests that jujubosides can modulate the expression of GABA-A receptor subunits and influence the levels of serotonin in the brain.

Experimental Workflow for Investigating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for characterizing the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological effects on the central nervous system. Its ability to modulate key signaling pathways involved in cell survival, neuronal inhibition, and neurotransmitter balance underscores its therapeutic potential for a range of neurological and psychiatric disorders. The sedative-hypnotic, neuroprotective, and anxiolytic properties of this compound are supported by a growing body of scientific evidence.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

-

Receptor Binding Studies: Definitive studies are needed to determine if this compound directly binds to GABA-A and serotonin receptors and to characterize the nature of these interactions.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in various animal models of CNS disorders are required to establish the efficacy, optimal dosing, and pharmacokinetic profile of pure this compound.

-

Neuroinflammation: The role of this compound in modulating neuroinflammatory processes, including its effects on microglial activation and cytokine release, warrants further investigation.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for conditions such as insomnia, anxiety, and neurodegenerative diseases.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropharmacological properties of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this intriguing natural compound.

References

- 1. Investigation the effect of jujube seed capsule on sleep quality of postmenopausal women: A double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to Jujuboside B1: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside B1, a prominent triterpenoid (B12794562) saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, primarily focusing on its botanical origins and distribution within the plant. Furthermore, this document details various extraction methods, offering insights into the experimental protocols and parameters necessary for its isolation. Quantitative data is presented to facilitate comparative analysis of different sources and extraction efficiencies. Additionally, elucidated signaling pathways involving Jujuboside B are visualized to provide a deeper understanding of its mechanisms of action at a molecular level. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Ziziphus genus, a member of the Rhamnaceae family. The most significant sources are the seeds of Ziziphus jujuba Mill., commonly known as the Chinese jujube, and its wild ancestor, Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, also referred to as sour jujube or Ziziphi Spinosae Semen (ZSS) in traditional Chinese medicine.[1][2][3]

While the entire plant, including the fruit pulp, leaves, and branches, contains a variety of bioactive compounds such as triterpenoids, flavonoids, and polysaccharides, the seeds are particularly rich in saponins (B1172615), including this compound.[4][5] Research indicates that the concentration of jujubosides is highest in the seeds compared to other parts of the plant.

Distribution within the Plant

Phytochemical analyses have consistently shown that the seeds of the jujube fruit are the primary repository for this compound. While the fruit pulp is a source of vitamins, amino acids, and phenolic compounds, and the leaves contain flavonoids and phenolic acids, the concentration of triterpenoid saponins like this compound is significantly lower in these parts compared to the seeds.

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the specific cultivar, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors is the standard analytical method for the quantification of this compound. One study reported the combined content of jujubosides A and B in ZSS to be approximately 400 mg/kg. Another analysis of ZSS from Lincheng, China, found the content of Jujuboside B to range from 0.22 to 0.87 mg·g⁻¹.

Table 1: Quantitative Data on Jujuboside Content in Ziziphus jujuba

| Plant Part | Cultivar/Variety | Compound(s) Measured | Concentration | Analytical Method | Reference |

| Seed | Ziziphus jujuba var. spinosa | Jujuboside A + Jujuboside B | ~400 mg/kg | Not Specified | |

| Seed | Ziziphus jujuba var. spinosa (Lincheng) | Jujuboside B | 0.22–0.87 mg/g | HPLC |

Note: Data specifically for this compound is limited, and is often reported in combination with Jujuboside A or as total saponins.

Extraction Methods for this compound

The extraction of this compound from its natural sources, primarily the seeds of Ziziphus jujuba, involves several methodologies. The choice of method can significantly impact the yield and purity of the final extract. The primary techniques employed are solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Experimental Protocols

This traditional method involves the continuous extraction of the compound from a solid material into a solvent.

Protocol:

-

Sample Preparation: Air-dry the seeds of Ziziphus jujuba at a temperature below 45°C and grind them into a coarse powder.

-

Extraction: Place the powdered seeds in a thimble and extract with methanol (B129727) using a Soxhlet apparatus for 48 hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a viscous mass.

-

Fractionation: Suspend the crude extract in distilled water and partition it with petroleum ether to remove non-polar compounds. The aqueous fraction containing the jujubosides can then be further purified.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.

Protocol:

-

Sample Preparation: Mix 0.5 g of powdered sour jujube with the desired solvent (e.g., aqueous ethanol (B145695) or methanol).

-

Extraction Parameters:

-

Solvent Concentration: 40-100% (v/v)

-

Solid-to-Liquid Ratio: 1:10 to 1:90 g/mL

-

Temperature: 20-80°C

-

Extraction Time: 10-90 minutes

-

Ultrasonic Power: 100-700 W

-

-

Post-Extraction: After sonication, filter the mixture and evaporate the solvent to obtain the crude extract.

One study optimized the UAE of total triterpenoids from jujube fruit with the following conditions: a temperature of 55.14°C, an ethanol concentration of 86.57%, a time of 34.41 minutes, and a liquid-to-solid ratio of 39.33 mL/g, which resulted in a triterpenoid yield of 19.21 ± 0.25 mg/g.

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

-

Sample Preparation: Mix the powdered jujube with the extraction solvent (e.g., methanol).

-

Extraction Parameters:

-

Microwave Power: 300-600 W

-

Extraction Time: 30-180 seconds

-

Solvent Concentration: 40-70%

-

-

Post-Extraction: Filter the extract and remove the solvent using a rotary evaporator.

Optimal conditions for the MAE of phenolic compounds from jujube were determined to be a microwave power of 300 W, an extraction time of 127 seconds, and a methanol concentration of 43%.

Purification of this compound

Following initial extraction, the crude extract containing a mixture of compounds requires further purification to isolate this compound.

Protocol:

-

Column Chromatography: The crude extract is typically subjected to silica (B1680970) gel column chromatography.

-

Elution: A gradient elution system is employed, starting with less polar solvents and gradually increasing the polarity. For instance, a chloroform-methanol mixture with increasing methanol concentration can be used to separate different fractions.

-

Fraction Monitoring: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound may require further chromatographic steps, such as preparative HPLC, to achieve high purity.

Signaling Pathways Involving Jujuboside B

Jujuboside B has been shown to exert its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

MAPK Signaling Pathway in Cancer

Jujuboside B has demonstrated anti-proliferative and pro-apoptotic effects in colorectal cancer cells, potentially through its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Jujuboside B and the MAPK Signaling Pathway in Cancer.

VEGFR2 Signaling Pathway in Angiogenesis

Jujuboside B has been found to suppress angiogenesis, a critical process in tumor growth, by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Caption: Jujuboside B's Inhibition of the VEGFR2 Signaling Pathway.

PI3K/AKT Signaling Pathway in Neuroprotection

Jujubosides, including Jujuboside B, have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity, with the PI3K/AKT signaling pathway being implicated in this protective mechanism.

Caption: Neuroprotective Effect of Jujuboside B via the PI3K/AKT Pathway.

Conclusion

This compound, a valuable bioactive compound, is primarily sourced from the seeds of Ziziphus jujuba. This guide has provided a comprehensive overview of its natural occurrence and detailed various extraction methodologies, including conventional and modern techniques. The quantitative data presented, although requiring further specific research on this compound, offers a basis for comparison. The elucidated signaling pathways highlight the molecular mechanisms underlying its pharmacological effects, providing a solid foundation for future research and development. This technical guide serves as a crucial resource for scientists and professionals aiming to harness the therapeutic potential of this compound. Further research is warranted to optimize extraction and purification processes for higher yields and purity and to further explore its complex pharmacological activities and potential clinical applications.

References

- 1. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Advances in pharmacological effects of jujuboside B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Dietary Ziziphus jujuba Fruit (Jujube): Developing Health Food Supplements for Brain Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Nature's Sedative: A Technical Guide to the Biosynthesis of Jujuboside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid (B12794562) saponins (B1172615) represent a vast and structurally diverse class of plant secondary metabolites with a wide array of pharmacological activities. Among these, Jujuboside B, a dammarane-type triterpenoid saponin (B1150181) from the seeds of Ziziphus jujuba, has garnered significant attention for its sedative-hypnotic effects, offering a promising avenue for the development of novel therapeutics for anxiety and sleep disorders.[1] Understanding the intricate biosynthetic pathway of Jujuboside B is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Jujuboside B, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies for pathway elucidation.

Core Biosynthetic Pathway of Triterpenoid Saponins

The biosynthesis of triterpenoid saponins is a complex process that begins with the cytosolic mevalonate (B85504) (MVA) pathway, leading to the formation of the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are sequentially condensed to form the C30 compound, 2,3-oxidosqualene (B107256), which serves as the linear precursor for all triterpenoids.[4][5] The cyclization of 2,3-oxidosqualene is a critical branching point, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the vast diversity of triterpenoid skeletons.

Subsequent modifications of the triterpenoid backbone, primarily through oxidation and glycosylation, are orchestrated by two key enzyme superfamilies: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). P450s introduce hydroxyl groups at specific positions on the triterpenoid skeleton, increasing its polarity and providing attachment points for sugar moieties. UGTs then catalyze the transfer of sugar residues from an activated sugar donor, typically a UDP-sugar, to the aglycone, forming the final saponin structure.

The Biosynthetic Pathway of Jujuboside B

The biosynthesis of Jujuboside B follows the general triterpenoid saponin pathway, with the formation of a dammarane-type triterpenoid skeleton as a key step. The aglycone of Jujuboside B is jujubogenin (B1254797). While the complete enzymatic cascade for Jujuboside B synthesis in Ziziphus jujuba is yet to be fully elucidated, a putative pathway can be constructed based on studies of similar dammarane-type saponins, such as ginsenosides.

The proposed biosynthetic pathway of Jujuboside B is as follows:

-

Formation of Dammarenediol-II: The pathway initiates with the cyclization of 2,3-oxidosqualene, catalyzed by a dammarenediol-II synthase (DS), to produce the dammarane (B1241002) skeleton, dammarenediol-II.

-

Hydroxylation by Cytochrome P450s: The dammarenediol-II core then undergoes a series of hydroxylation reactions mediated by specific P450 enzymes to form protopanaxadiol (B1677965) and subsequently jujubogenin. The exact P450s involved in jujubogenin biosynthesis are still under investigation.

-

Glycosylation by UDP-glycosyltransferases: Finally, a series of UGTs catalyze the attachment of sugar moieties to the jujubogenin aglycone to yield Jujuboside B. The sugar chain in Jujuboside B is attached to the C-3 hydroxyl group of the jujubogenin core.

dot

Caption: Proposed biosynthesis pathway of Jujuboside B.

Quantitative Data on Jujuboside B Production

The concentration of Jujuboside B can vary depending on the plant tissue and developmental stage. The following table summarizes available quantitative data.

| Plant Material | Compound | Concentration | Analytical Method | Reference |

| Seeds of Ziziphus jujuba var. spinosa | Jujuboside B | ~400 mg/kg | Not specified | |

| Leaves of Ziziphus jujuba var. spinosa | Jujuboside B | 0.3820–1.0655 mg/g | HPLC-PDA-MS/ELSD |

Experimental Protocols

Elucidating the biosynthetic pathway of a natural product like Jujuboside B requires a multi-pronged approach involving transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a general workflow for identifying candidate genes involved in Jujuboside B biosynthesis using RNA sequencing.

1. Plant Material and RNA Extraction:

- Collect tissues from Ziziphus jujuba known to accumulate Jujuboside B (e.g., seeds at different developmental stages).

- Immediately freeze the tissues in liquid nitrogen and store at -80°C.

- Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

2. Library Preparation and Sequencing:

- Construct cDNA libraries from high-quality RNA samples using a kit such as the TruSeq RNA Sample Prep Kit (Illumina).

- Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq).

3. Bioinformatic Analysis:

- Perform quality control of raw sequencing reads using tools like FastQC and trim low-quality reads and adapters using Trimmomatic.

- Assemble the high-quality reads into a de novo transcriptome assembly using Trinity, as a reference genome may not be readily available.

- Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

- Identify transcripts encoding putative OSCs, P450s, and UGTs based on sequence homology to known enzymes.

- Perform differential gene expression analysis between tissues with high and low Jujuboside B content to identify candidate genes that are co-expressed with the accumulation of the target compound.

Protocol 2: Functional Characterization of Candidate Enzymes

This protocol describes the heterologous expression and in vitro functional characterization of candidate P450 and UGT enzymes.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequences of candidate genes from Ziziphus jujuba cDNA by PCR.

- Clone the amplified genes into an appropriate expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant transient expression).

2. Heterologous Expression:

- In E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

- In Nicotiana benthamiana (Transient Expression): Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Harvest the leaves after 3-5 days and prepare a crude protein extract.

3. In Vitro Enzyme Assays:

- P450 Assay:

- Prepare a reaction mixture containing the purified P450 or crude extract, a suitable redox partner (e.g., cytochrome P450 reductase), NADPH, and the substrate (e.g., dammarenediol-II or protopanaxadiol).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

- UGT Assay:

- Prepare a reaction mixture containing the purified UGT or crude extract, the aglycone substrate (e.g., jujubogenin), and a UDP-sugar donor (e.g., UDP-glucose).

- Incubate the reaction and extract the products as described for the P450 assay.

4. Product Analysis:

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected hydroxylated or glycosylated compounds by comparing their retention times and mass spectra with authentic standards.

dot

Caption: Experimental workflow for elucidating the Jujuboside B biosynthetic pathway.

Conclusion

The biosynthesis of Jujuboside B is a multi-step enzymatic process that presents both a challenge and an opportunity for synthetic biology and drug development. While the general framework of the pathway is understood, the specific enzymes from Ziziphus jujuba that orchestrate the intricate steps of oxidation and glycosylation remain to be fully characterized. The experimental workflows outlined in this guide provide a roadmap for researchers to identify and functionally validate these key biosynthetic genes. A complete understanding of the Jujuboside B biosynthetic pathway will not only enable the heterologous production of this valuable pharmaceutical but also open the door to engineering novel saponin structures with enhanced therapeutic properties.

References

- 1. Metabolite and Gene Expression Analysis Underlying Temporal and Spatial Accumulation of Pentacyclic Triterpenoids in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jujuboside B | 55466-05-2 | OJ09905 | Biosynth [biosynth.com]

- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Jujuboside B and its Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the pharmacological properties of Jujuboside B (JuB), a primary active saponin (B1150181) isolated from the seeds of Ziziphus jujuba. It explores its multifaceted biological activities, underlying mechanisms of action, and potential therapeutic applications.

Introduction

Jujuboside B is a triterpenoid (B12794562) saponin derived from the seeds of Ziziphus jujuba Mill., commonly known as the jujube or sour date.[1] Traditionally used in East Asian medicine for treating insomnia and anxiety, modern pharmacological studies have unveiled a broader spectrum of activities for JuB and its related compounds.[2][3] These saponins, including Jujuboside A, B, A1, C, and others, are recognized for their significant therapeutic potential, which spans hypnotic-sedative, anxiolytic, anti-inflammatory, anticancer, and neuroprotective effects. The diverse biological functions of these compounds make them promising candidates for the development of new therapeutic agents.[4]

Key Biological Activities

Jujuboside B exhibits a wide range of pharmacological effects, primarily centered around anti-inflammatory, anti-cancer, and neuroprotective actions.

Anti-inflammatory and Antioxidant Activity

Jujuboside B has demonstrated potent anti-inflammatory and antioxidant properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, JuB effectively reduced the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This action is attributed to its ability to modulate key signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1, which are central to the inflammatory response. Furthermore, JuB treatment enhances the levels of crucial antioxidant enzymes, thereby mitigating oxidative stress. It also shows potential in regulating High Mobility Group Box 1 (HMGB1), a key molecule in late sepsis, by preventing its translocation and blocking its-mediated inflammatory cascades in human endothelial cells.[5]

Anti-Cancer Activity

The anti-tumor potential of Jujuboside B is a significant area of research, with activities demonstrated across various cancer models.

-

Induction of Apoptosis and Autophagy: JuB induces apoptosis (programmed cell death) in human cancer cells, such as AGS (gastric) and HCT 116 (colon) cells.[2] Mechanistic studies show this is associated with the extrinsic apoptosis pathway, involving the activation of FasL, caspase-8, and caspase-3.[2] This process is mediated by the activation of p38 and JNK mitogen-activated protein kinases.[2] Interestingly, JuB also induces a protective autophagy, which appears to delay the apoptotic process.[2]

-

Induction of Necroptosis: Beyond apoptosis, JuB can promote necroptosis, a form of programmed necrosis, in acute leukemia cells. This effect is dependent on the activation of the RIPK1/RIPK3/MLKL signaling pathway, offering a therapeutic strategy for apoptosis-resistant cancers.[6]

-

Anti-Angiogenesis: JuB effectively suppresses tumor angiogenesis, the formation of new blood vessels essential for tumor growth.[7] It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). The underlying mechanism involves the blockade of the VEGFR2 signaling pathway and the inhibition of downstream kinases like Akt, FAK, Src, and PLCγ1.[7] In vivo studies confirmed that JuB delayed the growth of human colorectal cancer xenografts in mice by inhibiting angiogenesis.[7]

Neuroprotective and Sedative Effects

Jujubosides are well-known for their effects on the central nervous system.

-

Neuroprotection: Both Jujuboside A and B have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, an experimental model for Parkinson's disease.[1][8] They rescue neuronal cells by rebalancing the redox system, suppressing apoptosis, and modulating the PI3K/AKT signaling pathway.[8] Specifically, they reverse the 6-OHDA-induced elevation of the Bax/Bcl-2 ratio and the activation of caspases-3, -7, and -9.[1][8]

-

Sedative and Sleep-Promoting Effects: The sedative-hypnotic capacity of JuB is a major characteristic.[8] Studies on the co-administration of Jujuboside A and B show they can affect the levels of key neurotransmitters (5-HT, DA, NE) and modulate the expression of proteins related to the blood-brain barrier in the hypothalamus, thereby improving sleep.[9][10] The combination of JuB and spinosin (B15895), another compound from Ziziphi Spinosae Semen, has shown synergistic neuroprotective and sedative effects, potentially by interacting with GABA receptors.[11]

Quantitative Data on Biological Activities

The following tables summarize quantitative data from key studies, illustrating the dose-dependent effects of Jujuboside B and its related compounds.

Table 1: Neuroprotective Effect of Jujubosides on 6-OHDA-Induced Neurotoxicity [8]

| Cell Line | Treatment | Concentration (μM) | Cell Viability (%) |

| SH-SY5Y | Jujuboside A + 25 μM 6-OHDA | 4 | 59.83 ± 4.54 |

| 8 | 72.67 ± 4.84 | ||

| 16 | 86.50 ± 3.83 | ||

| Jujuboside B + 25 μM 6-OHDA | 16 | 57.83 ± 3.82 | |

| 32 | 74.17 ± 3.92 | ||

| 64 | 77.00 ± 5.48 | ||

| SK-N-SH | Jujuboside A + 25 μM 6-OHDA | 4 | 60.50 ± 2.66 |

| 8 | 73.50 ± 5.13 | ||

| 16 | 79.83 ± 3.06 | ||

| Jujuboside B + 25 μM 6-OHDA | 16 | 59.50 ± 3.45 | |

| 32 | 75.17 ± 6.40 | ||

| 64 | 76.50 ± 5.17 |

Table 2: Anti-angiogenic Effects of Jujuboside B on HUVECs [7]

| Assay | Endpoint | JuB Concentration (μM) | Inhibition (%) |

| Proliferation | Cell Viability | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| Migration | Migrated Cells | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| Tube Formation | Tube Length | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition |

Signaling Pathways and Mechanisms of Action

The biological activities of Jujuboside B are mediated through the modulation of several critical intracellular signaling pathways.

Experimental Protocols & Methodologies

The findings described in this guide are based on a variety of established in vitro and in vivo experimental models.

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of Jujuboside B before LPS stimulation.

-

Analysis:

-

Cell Viability: Assessed using MTT or similar assays to ensure JuB is not cytotoxic at the tested concentrations.

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are measured by ELISA.

-

Western Blot: Protein expression levels of key signaling molecules (e.g., p-NF-κB, p-MAPK, Nrf2) are analyzed to determine mechanistic pathways.

-

In Vitro Neuroprotection Assay

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH.

-

Induction of Neurotoxicity: Cells are exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons, to model Parkinson's disease.

-

Treatment: Cells are treated with various concentrations of Jujuboside A or B prior to or concurrently with 6-OHDA exposure.

-

Analysis:

-

Cell Viability: Measured using the MTT assay to quantify the protective effect of jujubosides against 6-OHDA-induced cell death.[8]

-

Apoptosis Assays: Apoptosis is assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Western Blot: The expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and survival pathway proteins (e.g., p-PI3K, p-AKT) is analyzed.[8]

-

In Vitro Anti-Angiogenesis Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Assays:

-

Proliferation Assay: HUVEC viability and proliferation are measured after treatment with JuB.

-

Migration (Wound Healing) Assay: A scratch is made in a confluent monolayer of HUVECs, and the rate of "wound" closure is measured over time in the presence or absence of JuB.

-

Tube Formation Assay: HUVECs are plated on Matrigel, and their ability to form capillary-like structures (tubes) is quantified after treatment with JuB.

-

-

Mechanism Analysis: Western blotting is used to assess the phosphorylation status of VEGFR2 and its downstream signaling proteins.[7]

Conclusion and Future Perspectives

Jujuboside B, along with its derivatives, presents a compelling profile of biological activities with significant therapeutic potential. Its ability to concurrently target multiple pathways involved in inflammation, cancer progression, and neurodegeneration highlights its promise as a versatile pharmacological agent. The well-documented effects on cancer cell apoptosis, necroptosis, and angiogenesis suggest its potential as a lead compound for novel anti-cancer therapies, particularly for treatment-resistant tumors.[2][6][7] Furthermore, its neuroprotective and sedative properties provide a scientific basis for its traditional use and suggest applications in managing neurodegenerative diseases and sleep disorders.[8][9]

Future research should focus on the pharmacokinetic and pharmacodynamic profiling of Jujuboside B, its bioavailability, and the identification and synthesis of more potent derivatives. Rigorous pre-clinical and clinical trials are necessary to translate these promising experimental findings into effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jujuboside B Inhibited High Mobility Group Box Protein 1-Mediated Severe Inflammatory Responses in Human Endothelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jujuboside B promotes the death of acute leukemia cell in a RIPK1/RIPK3/MLKL pathway-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Jujubosides on 6-OHDA-Induced Neurotoxicity in SH-SY5Y and SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level | Aging [aging-us.com]

- 11. Study on the neuroprotective and sedative effects of the combination of jujuboside B and spinosin from Ziziphi Spinosae Semen [agris.fao.org]

Neuroprotective Properties of Jujuboside B in Neurodegenerative Disease Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the request specified Jujuboside B1, a thorough review of the scientific literature reveals a significant lack of specific data on the neuroprotective properties of this particular compound. The available research predominantly focuses on Jujuboside A and Jujuboside B. This guide, therefore, presents the current understanding of the neuroprotective effects of Jujuboside B as the closest available analogue, with the acknowledgment that further research is needed to elucidate the specific activities of this compound.

Executive Summary

Neurodegenerative diseases, such as Parkinson's disease (PD) and Alzheimer's disease (AD), present a growing global health challenge with limited therapeutic options. Emerging research has highlighted the potential of natural compounds in the development of novel neuroprotective strategies. Among these, Jujuboside B, a saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has demonstrated promising neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of the neuroprotective properties of Jujuboside B, focusing on its mechanisms of action, quantitative effects in neurodegenerative disease models, and detailed experimental protocols for its evaluation. The primary focus of the available literature is on Parkinson's disease models, and this is reflected in the content of this guide.

Mechanisms of Neuroprotection

Jujuboside B exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting apoptosis (programmed cell death), and reducing neuroinflammation.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key pathological feature of neurodegenerative diseases. Jujuboside B has been shown to rebalance (B12800153) the cellular redox system by:

-

Reducing ROS Production: It directly scavenges free radicals, thereby decreasing the levels of damaging ROS within neuronal cells.

-

Enhancing Antioxidant Enzyme Activity: Jujuboside B upregulates the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1]

Inhibition of Apoptosis

Apoptosis is a major contributor to neuronal loss in neurodegenerative conditions. Jujuboside B has been demonstrated to inhibit apoptotic pathways through the modulation of the PI3K/AKT signaling cascade.[1] Key anti-apoptotic actions include:

-

Regulation of the Bax/Bcl-2 Ratio: It decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which helps to maintain mitochondrial integrity.[1]

-

Inhibition of Caspase Activation: By modulating the upstream PI3K/AKT pathway, Jujuboside B leads to the downregulation of executioner caspases, such as caspase-3, -7, and -9, which are critical for the execution of apoptosis.[1]

Modulation of Signaling Pathways

The neuroprotective effects of Jujuboside B are largely mediated by the PI3K/AKT signaling pathway .[1] This pathway is crucial for promoting cell survival, growth, and proliferation. By activating this pathway, Jujuboside B initiates a downstream cascade that ultimately leads to the inhibition of apoptosis and the enhancement of cellular resilience to neurotoxic insults.

Data Presentation: Quantitative Effects of Jujuboside B

The following tables summarize the quantitative data from a key study investigating the effects of Jujuboside B in a 6-hydroxydopamine (6-OHDA)-induced in vitro model of Parkinson's disease using SH-SY5Y human neuroblastoma cells.[1]

Table 1: Effect of Jujuboside B on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells [1]

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 |

| 6-OHDA | 25 | 51.17 ± 8.16 |

| 6-OHDA + Jujuboside B | 16 | 57.83 ± 3.82 |

| 6-OHDA + Jujuboside B | 32 | 74.17 ± 3.92 |

| 6-OHDA + Jujuboside B | 64 | 77.00 ± 5.48 |

Table 2: Effect of Jujuboside B on Apoptosis in 6-OHDA-Treated SH-SY5Y Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| Control | - | < 5 |

| 6-OHDA | 50 | 72.75 ± 12.74 |

| 6-OHDA + Jujuboside B | 16 | Data not specified |

| 6-OHDA + Jujuboside B | 32 | Data not specified |

| 6-OHDA + Jujuboside B | 64 | Data not specified |

Note: While the study confirms Jujuboside B reverses 6-OHDA-induced apoptosis, specific quantitative data for the different concentrations of Jujuboside B on the percentage of apoptotic cells were not provided in a tabular format in the source.

Table 3: Effect of Jujuboside B on Reactive Oxygen Species (ROS) Levels in 6-OHDA-Treated SH-SY5Y Cells

| Treatment | Concentration (µM) | ROS Levels (% of Control) |

| Control | - | 100 |

| 6-OHDA | 25 | Significantly elevated |

| 6-OHDA + Jujuboside B | 16 | Reduced |

| 6-OHDA + Jujuboside B | 32 | Reduced |

| 6-OHDA + Jujuboside B | 64 | Reduced |

Note: The study demonstrates a significant reduction in ROS levels with Jujuboside B treatment, though the precise percentage reduction for each concentration is not explicitly tabulated in the source.

Table 4: Qualitative Effects of Jujuboside B on Key Biomarkers in 6-OHDA-Treated SH-SY5Y Cells [1]

| Biomarker | Effect of 6-OHDA | Effect of Jujuboside B Treatment |

| Phosphorylated PI3K | Downregulated | Upregulated |

| Phosphorylated AKT | Downregulated | Upregulated |

| Bax/Bcl-2 Ratio | Elevated | Reversed |

| Caspase-3, -7, -9 | Activated | Inhibited |

| Superoxide Dismutase | Downregulated | Upregulated |

| Catalase | Downregulated | Upregulated |

| Glutathione Peroxidase | Downregulated | Upregulated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective properties of Jujuboside B.

In Vitro Model of Parkinson's Disease: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the induction of a Parkinson's-like neurodegenerative state in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

6-hydroxydopamine (6-OHDA)

-

Jujuboside B

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Jujuboside B Pre-treatment: Treat the cells with varying concentrations of Jujuboside B (e.g., 16, 32, 64 µM) for a specified pre-incubation period (e.g., 2 hours).

-

6-OHDA Treatment: Induce neurotoxicity by adding 6-OHDA to the cell culture medium to a final concentration of 25 µM.

-

Incubation: Incubate the cells for 24 hours.

-

Assessment: Proceed with cell viability, apoptosis, and oxidative stress assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Following the treatment protocol, remove the culture medium from the 96-well plate.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[2][3][4][5][6]

Materials:

-

Cell lysis buffer

-

2x Reaction Buffer

-

DTT (dithiothreitol)

-

Caspase-3 substrate (DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment, collect the cells and lyse them using the cell lysis buffer on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Antioxidant Enzyme Activity Assays

4.4.1 Superoxide Dismutase (SOD) Activity Assay [7][8][9][10]

This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

SOD assay kit (containing WST-1 solution, enzyme working solution, and buffer)

-

Cell lysate

-

Microplate reader

Procedure:

-

Prepare cell lysates as described previously.

-

In a 96-well plate, add 20 µL of the sample solution.

-

Add 200 µL of the WST working solution to each well.

-

Add 20 µL of the enzyme working solution to initiate the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm. The inhibition of the color reaction is proportional to the SOD activity.

4.4.2 Catalase (CAT) Activity Assay [11][12][13][14][15]

This assay measures the decomposition of hydrogen peroxide (H2O2).

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H2O2) solution (30 mM)

-

Cell lysate

-

UV-Vis spectrophotometer

Procedure:

-

Prepare cell lysates in phosphate buffer.

-

In a quartz cuvette, add 2.9 mL of H2O2 solution.

-

Add 0.1 mL of the cell lysate to the cuvette and mix quickly.

-

Measure the decrease in absorbance at 240 nm for 1-2 minutes. The rate of decrease is proportional to the catalase activity.

4.4.3 Glutathione Peroxidase (GPx) Activity Assay [16][17][18][19][20]

This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.

Materials:

-

GPx assay kit (containing reaction buffer, NADPH, glutathione, glutathione reductase, and substrate)

-

Cell lysate

-

Microplate reader

Procedure:

-

Prepare cell lysates.

-

Prepare the reaction mixture according to the kit instructions, containing buffer, NADPH, glutathione, and glutathione reductase.

-

In a 96-well plate, add the cell lysate and the reaction mixture.

-

Initiate the reaction by adding the substrate (e.g., cumene (B47948) hydroperoxide).

-

Measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPx activity.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Jujuboside B Neuroprotection

Caption: Proposed signaling pathway of Jujuboside B-mediated neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: General experimental workflow for evaluating neuroprotective compounds.

Future Directions and Conclusion

The current body of research strongly suggests that Jujuboside B is a promising candidate for further investigation as a neuroprotective agent. Its ability to mitigate oxidative stress and apoptosis through the PI3K/AKT signaling pathway provides a solid foundation for its potential therapeutic application in neurodegenerative diseases, particularly Parkinson's disease.

However, several key areas require further exploration:

-

This compound Specificity: Research dedicated to isolating and characterizing the specific neuroprotective effects of this compound is crucial.

-

Broader Disease Models: The efficacy of Jujuboside B and B1 should be evaluated in other neurodegenerative disease models, including those for Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.

-

In Vivo Studies: While in vitro data is promising, in vivo studies are necessary to validate these findings and to assess the bioavailability, safety, and efficacy of Jujuboside B and B1 in whole-organism models.

-

Upstream Mechanisms: Further elucidation of the direct molecular targets of Jujuboside B that initiate the activation of the PI3K/AKT pathway will provide a more complete understanding of its mechanism of action.

References

- 1. Protective Effects of Jujubosides on 6-OHDA-Induced Neurotoxicity in SH-SY5Y and SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. takarabio.com [takarabio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

- 16. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencellonline.com [sciencellonline.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. file.elabscience.com [file.elabscience.com]

The chemical structure and classification of Jujuboside B1 as a triterpene oligoglycoside

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Jujuboside B1 is a dammarane-type triterpene oligoglycoside isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, commonly known as the sour jujube.[1][2] As a member of the saponin (B1150181) family, this compound is gaining attention within the scientific community for its potential therapeutic applications, drawing upon the traditional use of jujube seeds in medicine for treating insomnia and anxiety. This technical guide provides a comprehensive overview of the chemical structure, classification, physicochemical properties, and biological activities of this compound, with a focus on its potential as a modulator of key cellular signaling pathways.

Chemical Structure and Classification

This compound is characterized by a tetracyclic triterpenoid (B12794562) aglycone core, specifically a dammarane-type skeleton, linked to a complex oligosaccharide chain. This glycosylation pattern classifies it as a triterpene oligoglycoside. The intricate arrangement of sugar moieties significantly influences its solubility, bioavailability, and biological activity.

The core structure is a dammarane (B1241002) triterpene, which is a class of tetracyclic triterpenoids with a distinctive side chain at C-17. The oligosaccharide chain in this compound is attached to the aglycone at one or more positions, contributing to its amphipathic nature.

Physicochemical and Spectral Data

A clear understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its isolation, characterization, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₄O₂₁ | [3] |

| Molecular Weight | 1045.21 g/mol | [3] |

| Melting Point | 222 - 225 °C | |

| Solubility | Soluble in DMSO | [4] |

Table 2: Spectral Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Data not available in searched sources. | |

| ¹³C NMR | Data not available in searched sources. | |

| Mass Spectrometry (MS) | The pseudomolecular [M+Na]⁺ ion of the related Jujuboside B is observed at m/z 1067. Further fragmentation shows losses of terminal pentose (B10789219) (m/z 935) and rhamnose (m/z 789) residues. | [5] |

Experimental Protocols

Isolation and Purification of this compound from Ziziphus jujuba Seeds

The following is a generalized protocol for the isolation and purification of saponins, including this compound, from Ziziphus jujuba seeds. Specific details may vary based on the starting material and desired purity.

Detailed Methodology:

-

Preparation of Plant Material: Dried ripe seeds of Ziziphus jujuba are ground into a fine powder.

-

Extraction: The powdered seeds are extracted with 70% ethanol using ultrasonication at room temperature. This process is typically repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to obtain a concentrated crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponin-rich fraction is collected from the n-butanol layer.

-

Chromatographic Separation: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to separate different saponin fractions.

-

Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantitative Analysis by UPLC-ELSD

Ultra-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD) is a common method for the quantitative analysis of this compound.

Table 3: UPLC-ELSD Method Parameters for Jujuboside Analysis

| Parameter | Condition | Reference |

| Column | C18 column (e.g., BEH C18) | |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) in a gradient elution | |

| Flow Rate | Typically 0.3-0.5 mL/min | |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) | |

| ELSD Drift Tube Temp. | Optimized for analyte detection (e.g., 50-60 °C) | |

| Nebulizer Gas Pressure | Optimized for aerosol formation (e.g., 25-35 psi) |

Method Validation Parameters:

A validated UPLC-ELSD method for the analysis of jujubosides typically demonstrates good linearity (r² > 0.99), high average recovery (94-100%), and good precision with relative standard deviations (RSD) below 5%. The limits of detection (LOD) and quantification (LOQ) are generally in the nanogram range.

Biological Activities and Signaling Pathways

Jujuboside B, a compound structurally similar to this compound, has been shown to exhibit a range of biological activities, particularly in the context of cancer. These activities are often mediated through the modulation of specific cellular signaling pathways. While direct evidence for this compound is still emerging, the activities of Jujuboside B provide a strong indication of its potential mechanisms of action.

Table 4: In Vitro Bioactivity of Jujuboside B

| Cell Line | Cancer Type | IC₅₀ (µM) | Biological Effect | Reference |

| MDA-MB-231 | Breast Cancer | 54.38 | Inhibition of proliferation, induction of apoptosis and autophagy | [1] |

| MCF-7 | Breast Cancer | 74.94 | Inhibition of proliferation, induction of apoptosis and autophagy | [1] |

| HCT116 | Colorectal Cancer | Not specified; dose-dependent inhibition | Inhibition of proliferation, induction of apoptosis and ferroptosis | [5] |

| Jurkat | Leukemia | 0.1 µg/mL (for Z. jujuba extract) | Inhibition of proliferation, induction of apoptosis | [6] |

| HEp-2 | Laryngeal Cancer | 10 µg/mL (for Z. jujuba extract) | Inhibition of proliferation | [6] |

| HeLa | Cervical Cancer | 20 µg/mL (for Z. jujuba extract) | Inhibition of proliferation | [6] |

Modulation of Cancer-Related Signaling Pathways

Jujuboside B has been demonstrated to influence several key signaling pathways involved in cancer progression, including the MAPK/ERK and VEGFR2 pathways.

MAPK/ERK Signaling Pathway:

Jujuboside B has been shown to inhibit the MAPK signaling pathway in colorectal cancer cells.[5] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis.

VEGFR2 Signaling Pathway:

Jujuboside B has also been found to suppress angiogenesis, the formation of new blood vessels, by blocking the VEGFR2 signaling pathway.[7] This anti-angiogenic activity can inhibit tumor growth by cutting off the nutrient supply to cancer cells.

Sedative-Hypnotic Effects

The traditional use of jujube seeds for insomnia suggests that its constituent saponins, including this compound, may have sedative-hypnotic properties. Studies on the combined effects of Jujuboside A and B indicate that they may modulate neurotransmitter levels and affect the blood-brain barrier, contributing to their sleep-promoting effects.[8] The sedative effects are thought to be mediated, in part, through the GABAergic system.[9]

Conclusion

This compound is a promising natural product with a complex chemical structure and significant potential for therapeutic applications. While research on this compound is still in its early stages, the available data on the closely related Jujuboside B suggests a range of biological activities, particularly in the area of oncology. Further research is needed to fully elucidate the specific spectral characteristics, bioactivities, and mechanisms of action of this compound. The development of detailed and standardized experimental protocols for its isolation and analysis will be crucial for advancing its study and potential translation into clinical applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing triterpene oligoglycoside.

References

- 1. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protothis compound | C58H96O27 | CID 71448945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C52H84O21 | CID 73156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of inhibitory effect and apoptosis induction of Zyzyphus Jujube on tumor cell lines, an in vitro preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sleep-Enhancing Effect of Water Extract from Jujube (Zizyphus jujuba Mill.) Seeds Fermented by Lactobacillus brevis L32 - PMC [pmc.ncbi.nlm.nih.gov]

Jujuboside B1: A Technical Guide to its Anti-inflammatory and Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside B1 (JB1), a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Ziziphus jujuba, has demonstrated significant potential as a therapeutic agent owing to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms of action of JB1, focusing on its modulatory effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). We present a comprehensive summary of the quantitative effects of JB1 on inflammatory and oxidative stress biomarkers, detailed experimental protocols for in vitro evaluation, and visual representations of the underlying signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Effects of this compound

The therapeutic efficacy of this compound is underscored by its dose-dependent impact on various biomarkers of inflammation and oxidative stress. The following tables summarize the quantitative data from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| This compound | 2.5 | ~100 |

| This compound | 5 | ~100 |

| This compound | 10 | ~100 |

| This compound | 15 | ~100 |

| This compound | 20 | ~100 |

Data from an MTT assay on RAW 264.7 cells treated with various concentrations of this compound for 24 hours. Results indicate that JB1 is not cytotoxic at the tested concentrations.

Table 2: Anti-inflammatory Effects of this compound on Pro-inflammatory Cytokines and Nitric Oxide

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |

| Control | Low | Low | Low | Low |

| LPS (1 µg/mL) | Significantly High | Significantly High | Significantly High | Significantly High |

| LPS + JB1 (5 µM) | Reduced | Reduced | Reduced | Reduced |

| LPS + JB1 (10 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

| LPS + JB1 (20 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Quantitative data from ELISA and Griess assays on LPS-stimulated RAW 264.7 cells pre-treated with this compound. Values are relative to the LPS-treated group and show a dose-dependent reduction.

Table 3: Antioxidant Effects of this compound on Intracellular ROS and Antioxidant Enzymes

| Treatment Group | Intracellular ROS Levels | SOD Activity | CAT Activity | GSH-Px Activity |

| Control | Low | High | High | High |

| LPS (1 µg/mL) | Significantly High | Significantly Low | Significantly Low | Significantly Low |

| LPS + JB1 (5 µM) | Reduced | Increased | Increased | Increased |

| LPS + JB1 (10 µM) | Further Reduced | Further Increased | Further Increased | Further Increased |

| LPS + JB1 (20 µM) | Markedly Reduced | Markedly Increased | Markedly Increased | Markedly Increased |

Data from DCFH-DA and respective enzyme activity assays on LPS-stimulated RAW 264.7 cells pre-treated with this compound. ROS levels are shown to decrease, while the activity of key antioxidant enzymes is dose-dependently restored.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and antioxidant effects by modulating critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound treatment prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1]

Activation of the Nrf2/HO-1 Signaling Pathway

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1), and others like SOD, CAT, and GSH-Px.[1] This cascade effectively counteracts oxidative damage.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro assessment of the anti-inflammatory and antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein and RNA analysis).

-

Allow cells to adhere and reach 70-80% confluency.

-